1-(4-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one
Overview
Description
1-(4-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one, also known as 4-chloro-3-hydroxyazetidine, is a synthetic organic compound. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds. It is a colorless, volatile, and highly flammable liquid, which is soluble in most organic solvents.
Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis of β-lactams and their chemical transformations highlight the structural prerequisites for ring transformations. This includes the synthesis of 4-[(2RS,3RS)-3-Hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]thiazol-2(3H)-one, demonstrating the conditions under which these compounds undergo transformations, defining the structural requirements for such processes (Sápi et al., 1997).
Antimicrobial Activities
Research on heterocyclic compounds using 4-chlorophenol as a starting material has explored the synthesis and antimicrobial activity of related compounds. These studies focus on the creation of compounds with significant activity against both gram-positive and gram-negative bacteria, underlining the potential pharmaceutical applications of these compounds in combating microbial infections (Wanjari, 2020).
Antibacterial Study and Characterization
Studies on novel heterocyclic compounds containing the 4-chlorophenyl fragment have been conducted, focusing on their synthesis, structure determination, and evaluation of antibacterial activity. These compounds have shown effectiveness against various bacterial strains, indicating their potential as antibacterial agents (Mehta, 2016).
Pharmacological Evaluation
The pharmacological evaluation of azetidinones and thiazolidinones derived from chlorophenyl compounds for their antibacterial and antifungal activities highlights the medical relevance of these compounds. This includes their potential utility in developing new treatments for bacterial and fungal infections (Mistry & Desai, 2006).
Corrosion Inhibition
Research into the effects of certain derivatives on the corrosion of oil well tubular steel in hydrochloric acid solution provides insights into the industrial applications of these compounds. This includes their role as corrosion inhibitors, demonstrating the practical utility of these chemicals beyond the pharmaceutical scope (Yadav, Sharma, & Kumar, 2015).
properties
IUPAC Name |
1-(4-chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-3-1-8(2-4-9)11(15)7-13-5-10(14)6-13/h1-4,10,14H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYJIXRYYFIMKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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